molecular formula C7H14OS B14495595 [(2-Methylbutan-2-yl)sulfanyl]acetaldehyde CAS No. 64199-30-0

[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde

Cat. No.: B14495595
CAS No.: 64199-30-0
M. Wt: 146.25 g/mol
InChI Key: RVQZOYUIOREKAB-UHFFFAOYSA-N
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Description

[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde is an organic compound characterized by the presence of a sulfanyl group attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylbutan-2-yl)sulfanyl]acetaldehyde typically involves the reaction of 2-methylbutan-2-thiol with acetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Methylbutan-2-yl)sulfanyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The sulfanyl group may also participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    [(2-Methylbutan-2-yl)sulfanyl]ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    [(2-Methylbutan-2-yl)sulfanyl]methane: Lacks the aldehyde group, making it less reactive.

    [(2-Methylbutan-2-yl)sulfanyl]propane: Contains a longer carbon chain, affecting its physical and chemical properties.

Uniqueness

[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde is unique due to the presence of both a sulfanyl group and an aldehyde group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

64199-30-0

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-(2-methylbutan-2-ylsulfanyl)acetaldehyde

InChI

InChI=1S/C7H14OS/c1-4-7(2,3)9-6-5-8/h5H,4,6H2,1-3H3

InChI Key

RVQZOYUIOREKAB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)SCC=O

Origin of Product

United States

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